methyl 6-chloroquinoline-5-carboxylate
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Overview
Description
Methyl 6-chloroquinoline-5-carboxylate is a chemical compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.6. It is used in various fields of research and industry, including medicinal chemistry, pharmacology, and material science. This compound is part of the quinoline family, which is known for its wide range of applications in medicinal and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-chloroquinoline-5-carboxylate typically involves the reaction of 6-chloroquinoline-5-carboxylic acid with methanol in the presence of a catalyst. One common method includes the use of acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound often employs green and sustainable chemical processes. These methods may include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as clay or ionic liquids . These approaches not only improve the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-chloroquinoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
Methyl 6-chloroquinoline-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes and receptors.
Industry: The compound is used in the development of materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of methyl 6-chloroquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Quinoline-5-carboxylate: Similar in structure but lacks the chloro substituent.
6-Chloroquinoline: Similar but lacks the carboxylate group.
Methyl quinoline-5-carboxylate: Similar but lacks the chloro substituent.
Uniqueness: Methyl 6-chloroquinoline-5-carboxylate is unique due to the presence of both the chloro and carboxylate groups, which confer specific chemical and biological properties. These functional groups allow for a wide range of chemical modifications and interactions, making the compound versatile for various applications .
Properties
CAS No. |
2758002-45-6 |
---|---|
Molecular Formula |
C11H8ClNO2 |
Molecular Weight |
221.6 |
Purity |
95 |
Origin of Product |
United States |
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